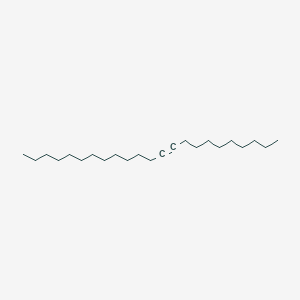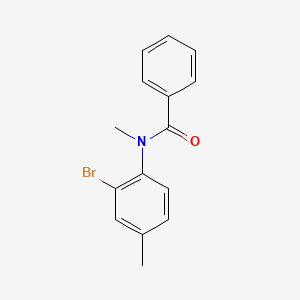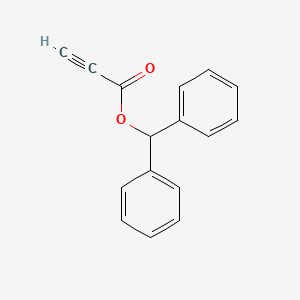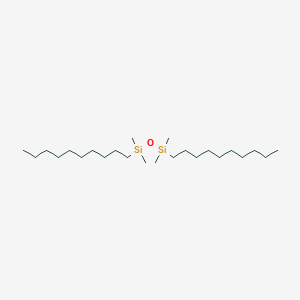
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C28H62OSi2. It is part of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of allyl derivatives with hydrosilanes. The reaction typically uses a platinum-based catalyst, such as Karstedt’s catalyst, and solvents like xylene or toluene-d8. The reaction is carried out at temperatures ranging from room temperature to 60°C for about 3 hours, resulting in a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the careful hydrolysis of chlorodimethylsilane. This process requires precise control of reaction conditions to prevent the formation of unwanted by-products and ensure high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This compound participates in hydrosilylation reactions, where it adds across double bonds in the presence of a platinum catalyst.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used with this compound include platinum-based catalysts and solvents like xylene.
Hydrosilylation: The reaction conditions typically involve room temperature to 60°C, with solvents such as toluene-d8.
Major Products Formed
Phosphines: Reduction of phosphine oxides results in the formation of phosphines.
Hydrosilylated Products: Hydrosilylation reactions yield various organosilicon compounds with added functional groups.
Scientific Research Applications
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Didecyl-1,1,3,3-tetramethyldisiloxane involves its ability to act as a reducing agent and participate in hydrosilylation reactions. The compound’s silicon-hydrogen bonds are weakly hydridic, allowing for selective reduction of various organic functional groups. The presence of platinum catalysts facilitates these reactions by activating the silicon-hydrogen bonds and enabling their addition across double bonds .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains vinyl groups instead of decyl groups.
1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane: This compound has ethoxy groups and is used in the preparation of silicone polymers.
Uniqueness
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane is unique due to its long decyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and make it suitable for applications requiring water-resistant materials .
Properties
CAS No. |
64451-54-3 |
|---|---|
Molecular Formula |
C24H54OSi2 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
decyl-[decyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C24H54OSi2/c1-7-9-11-13-15-17-19-21-23-26(3,4)25-27(5,6)24-22-20-18-16-14-12-10-8-2/h7-24H2,1-6H3 |
InChI Key |
QVTCMXXTCSNUKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

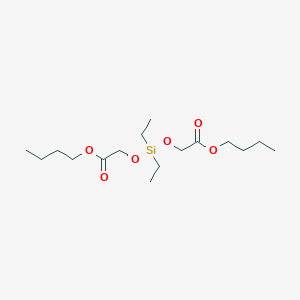
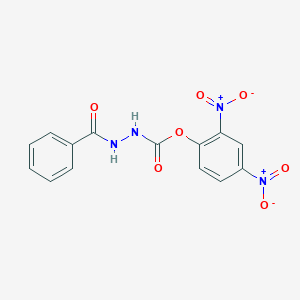
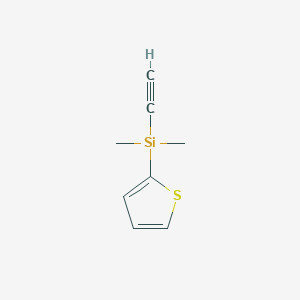
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
